molecular formula C19H24N2O2 B11516328 N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide

Cat. No.: B11516328
M. Wt: 312.4 g/mol
InChI Key: BEARBXLNRSDPSM-UHFFFAOYSA-N
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Description

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide is a synthetic organic compound that features a unique structure combining adamantane and benzimidamide moieties Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzimidamide is a derivative of benzimidazole, a compound with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide typically involves the following steps:

    Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Reaction with 4-Methylbenzimidamide: The adamantane-1-carbonyl chloride is then reacted with 4-methylbenzimidamide in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidamides.

Scientific Research Applications

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting viral infections and cancer.

    Materials Science: The rigidity and stability of the adamantane moiety make it useful in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its bioactive benzimidamide component.

    Catalysis: The compound’s structure allows it to act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to viral proteins, inhibiting their function and preventing viral replication.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

Uniqueness

N-((Adamantane-1-carbonyl)oxy)-4-methylbenzimidamide is unique due to its combination of adamantane and benzimidamide structures, providing a distinct set of properties and potential applications not found in other similar compounds. The presence of the adamantane moiety imparts stability and rigidity, while the benzimidamide component offers bioactivity, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] adamantane-1-carboxylate

InChI

InChI=1S/C19H24N2O2/c1-12-2-4-16(5-3-12)17(20)21-23-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H2,20,21)

InChI Key

BEARBXLNRSDPSM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C23CC4CC(C2)CC(C4)C3)/N

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C23CC4CC(C2)CC(C4)C3)N

Origin of Product

United States

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